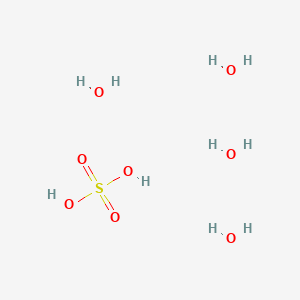

Sulfuric acid tetrahydrate

Description

Properties

CAS No. |

173557-01-2 |

|---|---|

Molecular Formula |

H10O8S |

Molecular Weight |

170.14 g/mol |

IUPAC Name |

sulfuric acid;tetrahydrate |

InChI |

InChI=1S/H2O4S.4H2O/c1-5(2,3)4;;;;/h(H2,1,2,3,4);4*1H2 |

InChI Key |

ZLSOEGVSXYPCHL-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystal Structure of Sulfuric Acid Tetrahydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a compound of significant interest in atmospheric chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and the intricate hydrogen-bonding network that defines this structure.

Introduction

Sulfuric acid hydrates play a crucial role in various chemical processes, including the formation of polar stratospheric clouds which are implicated in ozone depletion. Among these hydrates, this compound (SAT) is a stable crystalline phase. Understanding its precise crystal structure is fundamental to elucidating its physical and chemical properties. This guide synthesizes findings from key crystallographic studies, primarily focusing on single-crystal X-ray diffraction and neutron powder diffraction data, to present a consolidated view of the H₂SO₄·4H₂O structure.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined to be tetragonal with the space group P4̄2₁c. The structure is notable for being composed of sulfate (SO₄²⁻) and diaquahydrogen (H₅O₂⁺) ions, which are interconnected by a complex three-dimensional network of hydrogen bonds.[1][2]

The following tables summarize the key quantitative crystallographic data obtained from neutron powder diffraction studies of the deuterated analogue (D₂SO₄·4D₂O), which provides a more precise location of the hydrogen/deuterium atoms.

Table 1: Unit Cell Parameters for D₂SO₄·4D₂O

| Temperature (K) | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

| 1.7 | 7.47512(6) | 7.47512(6) | 6.32466(5) | 353.405(5) |

| 225 | 7.4833(1) | 7.4833(1) | 6.4103(1) | 358.98(1) |

| Data sourced from Fortes et al. (2008).[1][2] |

Table 2: Selected Interatomic Distances and Angles

| Bond/Interaction | Distance (Å) | Angle | Degrees (°) |

| S-O | 1.47 (avg) | O-S-O | 109.5 (avg) |

| O-D (D₂O) | 0.98 (avg) | D-O-D (D₂O) | 106.5 (avg) |

| O-D (D₅O₂⁺) | 1.02 (avg) | O···D···O (in D₅O₂⁺) | ~175 |

| Representative values based on the structural model. |

Experimental Protocols

The determination of the crystal structure of this compound has been accomplished through a combination of single-crystal X-ray diffraction and neutron powder diffraction techniques.

Single-Crystal X-ray Diffraction

The initial structure was solved using single-crystal X-ray diffraction. The general workflow for this method is as follows:

-

Crystal Growth: Single crystals of H₂SO₄·4H₂O are grown by slowly cooling an aqueous solution of sulfuric acid of the appropriate concentration.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a low temperature (e.g., using a liquid nitrogen stream) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell parameters and space group. The positions of the sulfur and oxygen atoms are determined from the electron density map. The hydrogen atom positions are often inferred from difference Fourier maps and chemical knowledge. The structural model is then refined to obtain the best fit to the experimental data.

Neutron Powder Diffraction

To more accurately locate the positions of the hydrogen (or in this case, deuterium) atoms, neutron powder diffraction was employed. The experimental workflow is outlined below:

-

Sample Preparation: A deuterated sample (D₂SO₄·4D₂O) is synthesized to take advantage of the favorable neutron scattering properties of deuterium over hydrogen. The polycrystalline sample is loaded into a suitable container (e.g., a vanadium can).

-

Data Collection: The sample is placed in a neutron powder diffractometer. Data are collected at various temperatures and pressures. A pulsed spallation neutron source can be utilized for such measurements.

-

Rietveld Refinement: The crystal structure is refined from the powder diffraction data using the Rietveld method. This involves fitting the entire calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions (including those of the deuterium atoms), and other structural parameters.

Caption: Experimental workflow for the crystal structure determination of this compound.

Structural Insights and Signaling Pathways

While "signaling pathways" are typically associated with biological systems, we can draw an analogy to the logical relationship of the ionic species and their interactions within the crystal lattice that give rise to the overall structure.

The fundamental components of the this compound crystal are the sulfate anions (SO₄²⁻) and the diaquahydrogen cations (H₅O₂⁺). The stability of the crystal structure arises from the intricate network of hydrogen bonds linking these ions.

Caption: Logical relationship of ionic species in the formation of the this compound crystal lattice.

Conclusion

The crystal structure of this compound is well-defined, consisting of a tetragonal lattice of sulfate and diaquahydrogen ions linked by a robust network of hydrogen bonds. The combination of single-crystal X-ray and neutron powder diffraction has provided a detailed and accurate model of this important atmospheric and chemical compound. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of chemistry, materials science, and atmospheric sciences.

References

In-Depth Technical Guide: Thermodynamic Properties of Sulfuric Acid Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). The information presented herein is compiled from authoritative sources and is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences. This document details quantitative thermodynamic data, outlines experimental methodologies for their determination, and provides visualizations of phase relationships and experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound have been meticulously determined through calorimetric studies. The following tables summarize key quantitative data, providing a basis for understanding the stability and behavior of this hydrate.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K (25 °C)

| Property | Symbol | Value | Units |

| Molar Mass | M | 170.14 | g/mol |

| Standard Molar Enthalpy of Formation | ΔfH° | -2010.98 ± 0.17 | kJ/mol |

| Standard Molar Entropy | S° | 344.3 | J/(mol·K) |

Note: The standard molar entropy is calculated from low-temperature heat capacity measurements.

Table 2: Molar Heat Capacity (C_p) of this compound (Solid Phase) at Various Temperatures

This data is derived from the experimental work of Hornung and Giauque (1955).

| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |

| 15 | 11.34 |

| 20 | 21.55 |

| 30 | 43.18 |

| 40 | 64.98 |

| 50 | 84.43 |

| 60 | 101.17 |

| 70 | 115.81 |

| 80 | 128.87 |

| 90 | 140.79 |

| 100 | 151.84 |

| 120 | 171.75 |

| 140 | 189.45 |

| 160 | 205.85 |

| 180 | 221.54 |

| 200 | 236.98 |

| 220 | 252.42 |

| 240 | 268.07 |

Table 3: Enthalpy and Entropy of Fusion of this compound

| Property | Symbol | Value | Units |

| Melting Point | T_m | 244.89 | K |

| Enthalpy of Fusion | ΔfusH | 29.53 | kJ/mol |

| Entropy of Fusion | ΔfusS | 120.58 | J/(mol·K) |

Experimental Protocols

The determination of the thermodynamic properties of sulfuric acid hydrates relies on precise calorimetric measurements. The methodologies employed by Giauque and his coworkers for their seminal studies on sulfuric acid hydrates serve as a foundational reference.

Low-Temperature Heat Capacity Measurement (Based on the work of Giauque and coworkers)

Objective: To measure the heat capacity of solid this compound from near absolute zero to its melting point.

Apparatus: A Nernst adiabatic, calorimetric cryostat is used. This apparatus is designed to maintain a sample in a calorimeter vessel at a desired temperature with minimal heat exchange with the surroundings, except for the precisely measured electrical energy input.

Methodology:

-

Sample Preparation: A sample of this compound of known mass is prepared by carefully mixing stoichiometric amounts of high-purity sulfuric acid and water. The composition is verified through titration. The sample is then introduced into the calorimeter vessel.

-

Calorimeter Assembly: The calorimeter vessel, containing the sample, is suspended in a high-vacuum environment. It is surrounded by an adiabatic shield. A platinum resistance thermometer, calibrated against a standard, is used to measure the temperature of the calorimeter. A heater coil is also wound around the calorimeter.

-

Cooling: The calorimeter and the adiabatic shield are cooled to the lowest desired temperature (typically around 15 K) using liquid hydrogen or helium as a refrigerant.

-

Heat Input and Temperature Measurement:

-

The calorimeter is allowed to reach thermal equilibrium at a starting temperature (T₁).

-

A known quantity of electrical energy (q) is supplied to the heater over a specific time interval, causing the temperature of the calorimeter and its contents to rise.

-

During the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the calorimeter, minimizing heat leak.

-

The final equilibrium temperature (T₂) is recorded.

-

-

Calculation of Heat Capacity: The heat capacity (C_p) at the mean temperature ((T₁ + T₂)/2) is calculated using the following formula:

C_p = q / (n * (T₂ - T₁))

where:

-

q is the heat input in joules.

-

n is the number of moles of the sample.

-

T₁ and T₂ are the initial and final temperatures in Kelvin.

-

-

Data Collection: This process is repeated in small temperature increments from the lowest temperature up to and through the melting point of the substance.

Determination of Enthalpy of Fusion

Methodology:

-

During the heat capacity measurements, as the sample reaches its melting point, the input of electrical energy will cause the phase transition to occur at a constant temperature.

-

The total energy required to melt the entire sample at its melting point is measured.

-

The molar enthalpy of fusion (ΔfusH) is calculated by dividing the total energy input during melting by the number of moles of the sample.

Visualizations

Phase Diagram of the Sulfuric Acid-Water System

The following diagram illustrates the phase relationships in the sulfuric acid-water system, highlighting the stability region of this compound (SAT).

Caption: Phase diagram illustrating the stability region of this compound.

Experimental Workflow for Low-Temperature Calorimetry

The following diagram outlines the logical flow of an experiment to determine the heat capacity of a substance at low temperatures.

Caption: Logical workflow for determining heat capacity via low-temperature calorimetry.

An In-depth Technical Guide on the Enthalpy of Formation for Sulfuric Acid Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation for sulfuric acid tetrahydrate (H₂SO₄·4H₂O), including quantitative data, detailed experimental protocols for its determination, and a visualization of the experimental workflow. This information is critical for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and computational modeling.

Quantitative Data: Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value is crucial for understanding its stability and reactivity.

The most reliable and recent values for the standard enthalpy of formation of this compound are provided by the Active Thermochemical Tables (ATcT), a state-of-the-art thermochemical database developed at Argonne National Laboratory.[1][2]

| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K | Uncertainty (kJ/mol) | Source |

| This compound | H₂SO₄·4H₂O | cr, l | -2098.93 | ± 0.28 | ATcT (v. 1.148)[1] |

| This compound | (OS(O)(OH)2)(H2O)4 | cr, l | -2098.93 | ± 0.28 | ATcT (v. 1.130)[2] |

Note: "cr, l" indicates that the value pertains to the condensed phase (crystal or liquid).

Experimental Protocol: Calorimetric Determination

The enthalpy of formation of sulfuric acid hydrates is typically determined through solution and dilution calorimetry. The experimental work of Giauque and his colleagues in the mid-20th century laid the foundation for much of our understanding of the thermodynamics of the sulfuric acid-water system.[3][4] The following is a detailed methodology based on such calorimetric experiments.

Objective: To determine the heat of solution of anhydrous sulfuric acid and its solid hydrates in a large excess of water. From these measurements, combined with the known enthalpy of formation of liquid sulfuric acid and water, the enthalpy of formation of the solid hydrates can be calculated using Hess's Law.

Apparatus:

-

Isothermal Calorimeter: A precision calorimeter, often of the submarine type, capable of measuring small heat changes with high accuracy. The calorimeter vessel is submerged in a constant-temperature bath.

-

Stirring Mechanism: To ensure rapid and uniform mixing of the reactants.

-

Temperature Measuring Device: A highly sensitive thermometer, such as a platinum resistance thermometer, capable of measuring temperature changes to a precision of 10⁻⁴ K.

-

Sample Holder: A fragile glass bulb or ampoule to hold the sulfuric acid hydrate sample, which can be broken at the desired time to initiate the reaction.

-

Calibration Heater: A resistor with a precisely known resistance to calibrate the calorimeter by introducing a known amount of electrical energy.

Procedure:

-

Calorimeter Calibration:

-

The calorimeter is filled with a known mass of distilled water.

-

A known amount of electrical energy (Q = I²Rt) is passed through the calibration heater, and the resulting temperature change (ΔT) is precisely measured.

-

The heat capacity of the calorimeter and its contents is determined from this data. This calibration is performed for each experiment to account for any variations.

-

-

Sample Preparation:

-

This compound (H₂SO₄·4H₂O) is prepared by mixing stoichiometric amounts of pure sulfuric acid and water. The mixture is then allowed to crystallize. The exact composition is verified by titration.

-

A precisely weighed sample of the solid hydrate is sealed in a thin-walled glass ampoule.

-

-

Heat of Solution Measurement:

-

A large, known mass of distilled water is placed in the calorimeter vessel, sufficient to ensure that the final concentration of sulfuric acid is very dilute.

-

The calorimeter is allowed to reach thermal equilibrium with the surrounding constant-temperature bath.

-

The temperature is monitored for a period to establish a stable baseline.

-

The glass ampoule containing the this compound is broken beneath the surface of the water, and the stirring is maintained to facilitate dissolution.

-

The temperature of the solution is carefully recorded as a function of time until a new stable final temperature is reached.

-

-

Data Analysis:

-

The temperature change of the reaction (ΔT_rxn) is determined by extrapolating the pre- and post-reaction temperature-time curves to the time of mixing to correct for any heat exchange with the surroundings.

-

The heat absorbed or evolved by the reaction (q_rxn) is calculated using the heat capacity of the calorimeter and its contents and the measured temperature change.

-

The molar enthalpy of solution (ΔH_soln) is then calculated by dividing q_rxn by the number of moles of the sulfuric acid hydrate dissolved.

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of formation of the solid hydrate is calculated using Hess's Law, combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of liquid water and aqueous sulfuric acid at infinite dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of formation of this compound.

Calorimetric determination workflow.

References

An In-Depth Technical Guide to the H2SO4-H2O Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfuric acid-water (H₂SO₄-H₂O) binary system, a cornerstone of industrial chemistry and a subject of significant academic interest. Understanding its complex phase behavior is critical in numerous applications, including chemical synthesis, materials science, and cryopreservation. This document presents a consolidation of quantitative data, detailed experimental protocols for phase diagram determination, and a visualization of the system's intricate phase relationships.

Introduction to the H₂SO₄-H₂O Binary System

The sulfuric acid-water system is characterized by its strong negative deviation from Raoult's law, a consequence of the powerful exothermic hydration of sulfuric acid. This strong interaction leads to the formation of several stable and metastable hydrates, resulting in a complex phase diagram with multiple eutectic and peritectic points. These hydrates, which are distinct solid compounds of H₂SO₄ and H₂O, play a crucial role in the physical and chemical properties of the mixture at various concentrations and temperatures. The accurate determination and understanding of this phase diagram are paramount for processes such as acid concentration, crystallization, and for predicting the behavior of sulfuric acid aerosols in atmospheric science.

Quantitative Phase Diagram Data

The phase diagram of the H₂SO₄-H₂O system is rich with invariant points, where multiple phases coexist in equilibrium. The following tables summarize the key quantitative data for the solid-liquid equilibria, including the melting points of the various sulfuric acid hydrates and the eutectic and peritectic points of the system.

Table 1: Melting Points of Sulfuric Acid and its Hydrates

| Compound | Formula | Melting Point (°C) |

| Water (Ice) | H₂O | 0 |

| Sulfuric acid monohydrate | H₂SO₄·H₂O | 8.6 |

| Sulfuric acid dihydrate | H₂SO₄·2H₂O | -39.5 |

| Sulfuric acid trihydrate | H₂SO₄·3H₂O | -36.4 |

| Sulfuric acid tetrahydrate (SAT) | H₂SO₄·4H₂O | -28.3 |

| Sulfuric acid hemihexahydrate | H₂SO₄·6.5H₂O | -54 |

| Sulfuric acid octahydrate (SAO) | H₂SO₄·8H₂O | -62 |

| Sulfuric acid | H₂SO₄ | 10.37 |

Table 2: Eutectic and Peritectic Points of the H₂SO₄-H₂O System

| Type | Temperature (°C) | H₂SO₄ Concentration (wt%) | Coexisting Solid Phases |

| Eutectic | -2.9 | 19.3 | Ice, H₂SO₄·8H₂O |

| Eutectic | -72 | 36.0 | H₂SO₄·8H₂O, H₂SO₄·4H₂O |

| Eutectic | -38.9 | 64.5 | H₂SO₄·2H₂O, H₂SO₄·H₂O |

| Eutectic | -65 | 92.5 | H₂SO₄·H₂O, H₂SO₄ |

| Peritectic | -54 | 43.0 | H₂SO₄·6.5H₂O, H₂SO₄·4H₂O |

| Peritectic | -36.4 | 54.0 | H₂SO₄·3H₂O, H₂SO₄·2H₂O |

Table 3: Boiling Point of Aqueous Sulfuric Acid at 1 atm

| H₂SO₄ Concentration (wt%) | Boiling Point (°C) |

| 10 | 102 |

| 20 | 105 |

| 30 | 110 |

| 40 | 118 |

| 50 | 130 |

| 60 | 148 |

| 70 | 178 |

| 80 | 220 |

| 90 | 276 |

| 98.3 (Azeotrope) | 338 |

Experimental Protocols for Phase Diagram Determination

The determination of the H₂SO₄-H₂O phase diagram relies on several key experimental techniques. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), and spectroscopic methods like Fourier-Transform Infrared (FTIR) Spectroscopy are principal among them.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining phase transition temperatures such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation:

-

Prepare a series of H₂SO₄-H₂O mixtures with varying compositions by weight. High-purity, deionized water and concentrated sulfuric acid (e.g., 98%) should be used.

-

Due to the highly exothermic nature of the dilution, the acid should be added slowly to the water while cooling the container in an ice bath to prevent boiling and splashing.

-

Accurately determine the final concentration of each mixture.

-

Encapsulate a small, precisely weighed amount of the sample (typically 5-10 mg) in a hermetically sealed aluminum or stainless steel DSC pan to prevent changes in concentration due to the absorption of atmospheric moisture or evaporation.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Cool the sample to a low temperature, typically below the expected lowest eutectic temperature (e.g., -100 °C), at a controlled cooling rate (e.g., 10 °C/min).

-

Hold the sample at this low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above all expected transitions (e.g., 30 °C).

-

Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.

-

-

Data Interpretation:

-

Analyze the DSC thermogram to identify endothermic and exothermic peaks.

-

Endothermic peaks correspond to melting events (solid to liquid transitions). The onset temperature of the peak is typically taken as the transition temperature.

-

Exothermic peaks correspond to crystallization events (liquid to solid transitions).

-

By analyzing the thermograms of samples with different compositions, the liquidus, solidus, eutectic, and peritectic temperatures can be determined to construct the phase diagram.

-

Fourier-Transform Infrared (FTIR) Spectroscopy of Thin Films

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This method is particularly useful for identifying the different solid hydrate phases of sulfuric acid, as each has a unique vibrational spectrum.

Methodology:

-

Thin Film Preparation:

-

A thin film of an H₂SO₄-H₂O mixture of a specific concentration is deposited onto an infrared-transparent substrate (e.g., BaF₂, ZnSe, or Ge) within a temperature-controlled environmental chamber.

-

The film can be prepared by co-deposition of H₂O and SO₃ onto the cold substrate, which react to form sulfuric acid. The final concentration can be controlled by adjusting the partial pressures of the reactants.

-

Alternatively, a solution of known concentration can be directly deposited onto the substrate.

-

-

FTIR Analysis:

-

The environmental chamber is cooled or heated at a controlled rate.

-

FTIR spectra are recorded at various temperatures.

-

Changes in the spectral features, such as the appearance or disappearance of specific absorption bands, indicate phase transitions.

-

-

Data Interpretation:

-

The characteristic vibrational frequencies of the different sulfuric acid hydrates (e.g., H₂SO₄·H₂O, H₂SO₄·2H₂O, H₂SO₄·4H₂O) and ice are used to identify the solid phases present at different temperatures and compositions.

-

By monitoring the spectral changes as a function of temperature for various initial concentrations, the phase boundaries can be mapped out.

-

Visualization of the H₂SO₄-H₂O Phase Diagram

The following diagram, generated using the DOT language, provides a simplified representation of the key features of the H₂SO₄-H₂O phase diagram, illustrating the relationships between the different phases.

Unveiling the Crystalline World of Sulfuric Acid Tetrahydrate: A Technical Guide to its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a seemingly simple stoichiometric hydrate, reveals a fascinating complexity in its solid state through the existence of at least two polymorphic forms. This technical guide provides an in-depth exploration of the discovery, characterization, and experimental protocols related to these polymorphs, offering a valuable resource for researchers in crystallography, materials science, and related fields. The distinct crystalline structures of these polymorphs, particularly under high-pressure conditions, underscore the importance of understanding the phase behavior of even fundamental chemical compounds.

Polymorphic Forms of this compound

Two primary polymorphs of this compound have been identified and characterized in the scientific literature: SAT-I and SAT-II.

-

SAT-I: This is the ambient pressure polymorph of this compound. Its crystal structure has been well-established through single-crystal X-ray diffraction and further refined using neutron powder diffraction.

-

SAT-II: A high-pressure polymorph, SAT-II was discovered during neutron powder diffraction studies under elevated pressure.[1][2] This discovery highlights the influence of pressure on the crystal packing and hydrogen bonding network of the hydrate.

Quantitative Data Summary

The crystallographic and physical properties of the two known polymorphs of this compound are summarized in the table below for direct comparison. The data is primarily derived from neutron powder diffraction studies on the deuterated analogue (D₂SO₄·4D₂O) to enhance the signal-to-noise ratio, a common practice in neutron diffraction experiments involving hydrogenous materials.[3][4]

| Property | Polymorph I (SAT-I) | Polymorph II (SAT-II) |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | P4₂/n | P2₁/a (likely) |

| Unit Cell Parameters (a) | 7.47512(6) Å (at 1.7 K) | 6.1902(3) Å (at 235 K, 5.435 kbar) |

| Unit Cell Parameters (b) | 7.47512(6) Å (at 1.7 K) | 11.1234(5) Å (at 235 K, 5.435 kbar) |

| Unit Cell Parameters (c) | 6.32466(5) Å (at 1.7 K) | 5.6446(3) Å (at 235 K, 5.435 kbar) |

| Unit Cell Angle (β) | 90° | 110.287(4)° (at 235 K, 5.435 kbar) |

| Unit Cell Volume (V) | 353.405(5) ų (at 1.7 K) | 364.56(2) ų (at 235 K, 5.435 kbar) |

| Formula Units per Unit Cell (Z) | 2 | 2 |

| Melting Point | ~232 K | Not determined (metastable at lower pressures) |

| Bulk Modulus (at 200 K) | 9.2(2) GPa | Significantly stiffer than SAT-I |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of the this compound polymorphs, primarily based on the work of Fortes et al. (2008).

Synthesis of Deuterated this compound (D₂SO₄·4D₂O) for Neutron Diffraction

Objective: To prepare a stoichiometric solution of deuterated this compound for subsequent crystallization and analysis.

Materials:

-

Reagent grade deuterated sulfuric acid (D₂SO₄, 98 wt. %, 99 at. % D)

-

Deuterium oxide (D₂O, 99 at. % D)

-

Vanadium sample canister

-

Silica wool

Procedure:

-

A solution with the requisite 1:4 stoichiometry of D₂SO₄ to D₂O is prepared by carefully diluting the concentrated D₂SO₄ with D₂O.

-

Approximately 3 cm³ of the resulting solution is pipetted into a standard vanadium sample canister.

-

Around 0.15 g of silica wool is added to the canister to facilitate the crystallization of a fine powder.[4]

-

The sample can is sealed and attached to a center stick.

-

The assembly is then flash-frozen by dipping it in liquid nitrogen.

Characterization by Neutron Powder Diffraction (Ambient Pressure - SAT-I)

Objective: To obtain high-resolution diffraction data of SAT-I at various temperatures.

Instrumentation:

-

High-Resolution Powder Diffractometer (HRPD) at a neutron spallation source (e.g., ISIS)

-

Orange cryostat

Procedure:

-

The pre-cooled (to 125 K) cryostat is mounted on the HRPD beamline.

-

The frozen sample canister is loaded into the cryostat.

-

Initial inspection of the sample often reveals an amorphous state.

-

The sample is subsequently warmed to approximately 215 K to induce crystallization of SAT-I.

-

Diffraction data is then collected at various temperatures, for instance, at 217 K and 4.2 K, to study the thermal expansion and refine the crystal structure.

Discovery and Characterization of the High-Pressure Polymorph (SAT-II)

Objective: To investigate the phase behavior of this compound under high pressure and characterize any new polymorphs.

Instrumentation:

-

A high-pressure neutron diffractometer (e.g., GEM at ISIS)

-

Cylindrical pressure cell

Procedure:

-

The prepared D₂SO₄·4D₂O solution is loaded into the high-pressure cell.

-

The sample is cooled to a low temperature, for example, 50 K.

-

The pressure is increased to a target value, such as 5.5 kbar (550 MPa).

-

The sample is then warmed. The phase transformation to SAT-II is observed to occur above 235 K at this pressure.[2]

-

Neutron diffraction patterns of the new phase (SAT-II) are collected.

-

The high-pressure phase can be quenched to lower pressures and temperatures for further study of its physical properties, revealing it to be significantly stiffer and more isotropic than SAT-I.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the discovery of the high-pressure polymorph of this compound and the structural relationship between the two polymorphs.

Caption: Experimental workflow for the synthesis and characterization of SAT-I and the discovery of SAT-II.

Caption: Relationship and phase transition between SAT-I and SAT-II polymorphs.

References

- 1. researchgate.net [researchgate.net]

- 2. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of this compound (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Spectroscopic Identification of H₂SO₄·4H₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). The information presented herein is intended to assist researchers in accurately identifying this compound through infrared and Raman spectroscopy.

Introduction

Sulfuric acid and its hydrates are of significant interest in various scientific fields, from atmospheric chemistry to industrial processes. The tetrahydrate (H₂SO₄·4H₂O) is a particularly stable form of hydrated sulfuric acid.[1] Accurate identification of this specific hydrate is crucial for understanding its role in different chemical and physical processes. Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, provide a non-destructive and definitive means of identification.

Spectroscopic Data for H₂SO₄·4H₂O

The spectroscopic signature of this compound is characterized by the vibrational modes of the sulfate and hydronium ions present in its structure. The following tables summarize the key vibrational bands observed in infrared and Raman spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data for H₂SO₄·4H₂O

New infrared spectra of pure bulk molecular sulfuric acid and its mono- and tetrahydrates have been obtained using an internal reflection geometry.[2] For each species present (H₂SO₄, HSO₄⁻, and SO₄²⁻), a well-defined set of core SO₄ vibrations has been identified and assigned to individual vibrational modes.[2][3] The spectra of this compound are indicative of a mixture of H₃O⁺ and bisulfate ions.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3650 - 2409 | Generic H-O stretching region | Broad | [1] |

| 1470 - 820 | Generic SO₄ stretching region | Broad | [1] |

Note: The IR spectra of H₂SO₄·4H₂O are complex due to the presence of various hydrated proton species and bisulfate ions, whose features can overlap with the core sulfate modes.[1]

Table 2: Raman Spectroscopy Data for Sulfuric Acid Species

Raman spectroscopy is a powerful tool for speciating sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions in aqueous solutions and hydrated forms. The degree of dissociation of the second dissociation step in aqueous H₂SO₄ (HSO₄⁻ ⇄ H⁺ + SO₄²⁻) can be determined from the relative intensities of the HSO₄⁻ and SO₄²⁻ Raman bands.[4]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1050 | HSO₄⁻ | Strong | [4][5] |

| ~980 | SO₄²⁻ | Strong | [4][5] |

Note: In the context of H₂SO₄·4H₂O, the Raman spectrum is expected to be dominated by the features of the constituent ions.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

3.1. Infrared (IR) Spectroscopy

A common method for obtaining IR spectra of sulfuric acid hydrates involves an internal reflection geometry.[2]

-

Apparatus: A stainless steel vacuum reaction chamber coupled to a Fourier Transform Infrared (FTIR) spectrometer and a gas handling line.[1]

-

Sample Preparation: Thin solid films of sulfuric acid hydrate are formed on a germanium internal reflection element (IRE) suspended in the center of the sample chamber.[1]

-

Temperature Control: The temperature of the IRE is controlled using coil heating and liquid nitrogen cooling. The temperature is measured with a thermocouple in contact with the front surface of the IRE.[1]

-

Data Acquisition: Spectra are collected under equilibrium water partial pressure conditions to ensure the stability of the tetrahydrate.[2]

3.2. Raman Spectroscopy

FT-Raman spectroscopy is well-suited for the analysis of aqueous and hydrated sulfuric acid.[5]

-

Apparatus: A Bruker IFS 66 FTIR spectrometer equipped with an FRA 106 FT-Raman module is a suitable instrument.[5]

-

Sample Preparation: Aqueous solutions of sulfuric acid at various concentrations or solid hydrate samples can be analyzed. For temperature-dependent studies, the sample can be placed in a cryostat.[5]

-

Data Acquisition: Spectra are obtained by irradiating the sample with a laser and collecting the scattered radiation. Multiple scans are typically averaged to improve the signal-to-noise ratio.[5]

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of H₂SO₄·4H₂O.

Caption: Logical workflow for the spectroscopic identification of H₂SO₄·4H₂O.

References

Physical properties of solid sulfuric acid hydrates

An In-depth Technical Guide on the Physical Properties of Solid Sulfuric Acid Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid sulfuric acid hydrates. It includes quantitative data presented in structured tables, detailed experimental methodologies for key characterization techniques, and visualizations of relevant processes and relationships to facilitate a deeper understanding of these important chemical entities.

Introduction to Sulfuric Acid Hydrates

Sulfuric acid's strong affinity for water leads to the formation of several stable crystalline hydrates (H₂SO₄·nH₂O). These solid forms are of significant interest in various fields, including atmospheric chemistry, materials science, and as reagents in chemical synthesis. Understanding their physical properties is crucial for predicting their behavior under different environmental conditions and for their safe handling and application. Known hydrates include the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), and hemihexahydrate (n=6.5).[1]

Quantitative Physical Properties

The following tables summarize key physical properties of various solid sulfuric acid hydrates.

Table 1: Melting Points of Sulfuric Acid and its Hydrates

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Melting Point (K) |

| Anhydrous H₂SO₄ | 98.08 | 10.31[1] | 283.46[1] |

| H₂SO₄ · H₂O | 116.09 | 8.48 | 281.63 |

| H₂SO₄ · 2H₂O | 134.11 | -39.47 | 233.68 |

| H₂SO₄ · 3H₂O | 152.12 | -36.36 | 236.79 |

| H₂SO₄ · 4H₂O | 170.14 | -28.27 | 244.88 |

| H₂SO₄ · 6.5H₂O | 215.19 | -54 | 219.15 |

Note: Melting points for hydrates are congruent melting points unless otherwise specified and are derived from phase diagram data.

Table 2: Density of Sulfuric Acid Solutions

| Concentration (wt% H₂SO₄) | Temperature (°C) | Density (g/cm³) |

| 98% | 20 | 1.84[2] |

| 100% | 18 | 1.834[3] |

| 100% | 25 | ~1.83 |

| Pure (oily liquid) | Not Specified | 1.8[4] |

Note: The density of solid hydrates is less commonly reported than that of the aqueous solutions from which they crystallize. Density is highly dependent on both temperature and concentration.[5]

Table 3: Crystal Structure of Anhydrous Sulfuric Acid

| Property | Value |

| Crystal System | Monoclinic[1] |

| Space Group | C2/c[1] |

| Lattice Parameters | a = 818.1 pm, b = 469.6 pm, c = 856.3 pm[1] |

| β = 111.39°[1] | |

| Formula Units (Z) | 4[1] |

Table 4: Thermodynamic Properties of Solid Sulfuric Acid Hydrates at 298.15 K

| Compound | ΔfH° (kJ/mol) | S° (J/mol·K) |

| H₂SO₄ (s) | -813.99 | 156.9 |

| H₂SO₄ · H₂O (s) | -1124.37 | 218.8 |

| H₂SO₄ · 2H₂O (s) | -1430.55 | 280.3 |

| H₂SO₄ · 3H₂O (s) | -1730.29 | 332.6 |

| H₂SO₄ · 4H₂O (s) | -2034.42 | 393.3 |

| H₂SO₄ · 6.5H₂O (s) | -2785.45 | 533.9 |

Data compiled from thermodynamic analyses.[6]

Experimental Protocols

The characterization of solid sulfuric acid hydrates relies on a variety of analytical techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Preparation and Spectroscopic Analysis of Hydrate Thin Films

This protocol describes the formation and analysis of sulfuric acid hydrate thin films using Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.[7][8]

Methodology:

-

Substrate Preparation: A Germanium (Ge) internal reflection element (IRE) is cleaned and placed in a high-vacuum chamber. A background spectrum of the clean IRE is collected.

-

Film Formation:

-

For Anhydrous H₂SO₄: Gaseous H₂O and SO₃ are co-deposited onto the Ge substrate, cooled to 190 K. This initially forms a liquid sulfuric acid film that crystallizes into a stable solid upon cooling.[8]

-

For Hydrates (e.g., Monohydrate): An anhydrous H₂SO₄ film is first prepared. The film is then exposed to a controlled partial pressure of water vapor at a stable low temperature (e.g., 190 K) to induce hydration. The degree of hydration is a function of the water vapor pressure and temperature.[7][8]

-

-

Spectroscopic Measurement:

-

IR spectra are collected using an internal reflection geometry.[9]

-

Spectra are typically recorded at a resolution of 4 cm⁻¹ and are an average of multiple scans (e.g., 64 interferograms) to improve the signal-to-noise ratio.[7]

-

The resulting spectra are ratioed against the clean IRE background and presented in absorbance units.

-

-

Data Analysis: The composition of the film (presence of H₂SO₄, H₃O⁺, HSO₄⁻, SO₄²⁻) is determined by identifying characteristic absorption bands in the IR spectrum.[10]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase behavior, including melting points and eutectic temperatures, of the sulfuric acid-water system.[11]

Methodology:

-

Sample Preparation: Aqueous solutions of sulfuric acid with varying, precisely known concentrations are prepared.

-

DSC Measurement:

-

A small, accurately weighed amount of the solution is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample is subjected to a controlled cooling and heating program in the DSC instrument. A typical program might involve cooling to a low temperature (e.g., -100 °C) to ensure complete solidification, followed by controlled heating at a specific rate (e.g., 5 °C/min).

-

-

Data Analysis:

-

The heat flow to or from the sample is measured as a function of temperature.

-

Endothermic events (peaks) on the heating curve correspond to phase transitions such as melting.

-

The onset temperature of a melting peak is typically taken as the melting point.

-

By analyzing samples across a range of concentrations, a phase diagram can be constructed.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to solid sulfuric acid hydrates.

References

- 1. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. sulfuric acid density - HPMC manufacturer [hpmcmanufacturer.com]

- 6. nist.gov [nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of Sulfuric Acid Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuric acid (H₂SO₄), a strong mineral acid, is highly reactive in its anhydrous form and thus rarely found naturally on Earth. However, its hydrated forms, particularly sulfuric acid tetrahydrate (H₂SO₄·4H₂O), play a significant role in various atmospheric and potentially geological and extraterrestrial environments. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its formation, stability, and the experimental methods used for its identification and characterization.

Natural Occurrences of this compound

This compound (SAT) has been identified or is hypothesized to exist in several natural environments, both on Earth and beyond.

Terrestrial Atmosphere

The most well-documented natural occurrence of this compound is in the Earth's stratosphere. It is a primary constituent of stratospheric sulfate aerosols (SSAs), which form a layer known as the Junge layer at altitudes between 15 and 25 km. These aerosols are crucial in atmospheric chemistry and climate regulation.

SAT plays a pivotal role in the formation of polar stratospheric clouds (PSCs).[1][2] These clouds are implicated in the depletion of the ozone layer, as they provide surfaces for chemical reactions that convert benign chlorine compounds into reactive species.[1][2] Type Ib PSCs are composed of supercooled ternary solution droplets of sulfuric acid, nitric acid, and water, while Type Ia clouds can consist of nitric acid trihydrate (NAT) particles that may nucleate on existing SAT particles.[1]

Geological Formations: Acid Mine Drainage

Sulfuric acid is a major component of acid mine drainage (AMD), which is formed by the oxidation of sulfide minerals, such as pyrite (FeS₂), when they are exposed to air and water.[3] This process can be summarized by the following reaction:

2 FeS₂(s) + 7 O₂(g) + 2 H₂O(l) → 2 Fe²⁺(aq) + 4 SO₄²⁻(aq) + 4 H⁺(aq)

The resulting acidic and sulfate-rich water creates conditions that could potentially lead to the formation of various sulfuric acid hydrates, including the tetrahydrate, especially in cold environments. However, direct quantitative measurements of this compound in AMD are not extensively documented in the available literature.

Extraterrestrial Environments

Spectroscopic evidence suggests the presence of sulfuric acid hydrates on the surface of Jupiter's icy moon, Europa. The Galileo mission's Near-Infrared Mapping Spectrometer (NIMS) detected features consistent with hydrated sulfuric acid. It is theorized that sulfur ions from Jupiter's magnetosphere bombard Europa's icy surface, leading to the formation of sulfuric acid and its hydrates. The stability of these hydrates, including the tetrahydrate, under the cryogenic and radiation-intensive conditions of Europa's surface is an area of active research.

Quantitative Data

The following tables summarize the available quantitative data regarding the properties and formation conditions of this compound.

Table 1: Thermodynamic Properties of this compound (H₂SO₄·4H₂O)

| Property | Value | Reference |

| Enthalpy of Formation (ΔfH°) | -1637.2 ± 0.8 kJ/mol | [4][5] |

| Molar Mass | 170.14 g/mol | Calculated |

| Melting Point | 244.89 K (-28.26 °C) | |

| Solid Phase Heat Capacity | See reference for a table of values at different temperatures | [6] |

| Liquid Phase Heat Capacity | See reference for a table of values at different temperatures | [6] |

Table 2: Conditions for this compound Formation in Laboratory Experiments Simulating Stratospheric Conditions

| Parameter | Condition | Reference |

| Temperature Range | 169.8–194.5 K | [7] |

| H₂O Partial Pressure | 4 x 10⁻⁴ Torr | [2] |

| Critical Ice Saturation Ratio (S*) for Ice Nucleation on SAT | 1.02 to 1.3 | [7] |

| H₂SO₄ Concentration for Crystallization | ~60 wt% | [2] |

Experimental Protocols for Identification and Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the chemical bonds and molecular structure of the compounds present. Sulfuric acid and its hydrates have distinct spectral features.

General Methodology for Aerosol Analysis:

-

Aerosol Generation/Collection: In laboratory studies, sub-micron sulfuric acid aerosols are generated, for example, by reacting SO₃ with H₂O.[8] For atmospheric samples, aerosols are collected on suitable substrates.

-

Sample Chamber: The aerosols are introduced into a temperature- and pressure-controlled cell with IR-transparent windows.

-

Spectral Acquisition: A beam of infrared light is passed through the aerosol sample, and the transmitted light is analyzed by an FTIR spectrometer.

-

Data Analysis: The resulting spectrum is compared to reference spectra of known sulfuric acid hydrates to identify the presence of the tetrahydrate. The relative intensities of characteristic absorption bands can be used for semi-quantitative analysis.

Key Spectral Features: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of sulfate ions (SO₄²⁻), bisulfate ions (HSO₄⁻), and hydronium ions (H₃O⁺) within the crystal lattice.

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is complementary to FTIR and is particularly useful for studying aqueous systems and for differentiating between different crystalline forms (polymorphs).

General Methodology for Geological and Cryogenic Samples:

-

Sample Preparation: For acid mine drainage samples, water or sediment can be analyzed directly or after concentration. For cryogenic studies, aqueous sulfuric acid solutions of known concentrations are frozen on a cold stage.

-

Instrumentation: A Raman spectrometer equipped with a microscope (for micro-Raman) and a cryogenic stage is typically used.

-

Spectral Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum of the sample is compared with reference spectra of sulfuric acid hydrates. Characteristic peaks for the tetrahydrate allow for its identification.

Key Spectral Features: The Raman spectrum of this compound shows distinct peaks related to the symmetric and asymmetric stretching and bending modes of the sulfate and bisulfate ions. For example, changes in the peaks around 913 cm⁻¹ and 1043 cm⁻¹ can indicate changes in the hydration state of sulfuric acid.[9]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting points and phase transition temperatures.

General Methodology for Phase Diagram Determination:

-

Sample Preparation: A small, precisely weighed amount of an aqueous sulfuric acid solution of known concentration is sealed in a DSC pan.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving cooling to a low temperature to induce crystallization, followed by heating to observe melting and other phase transitions.

-

Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (melting) and exothermic (crystallization) events. The temperatures of these peaks are used to construct the phase diagram of the H₂SO₄-H₂O system, which shows the stability regions of different hydrates, including the tetrahydrate.[10]

Formation and Transformation Pathways

The formation and transformation of this compound are governed by temperature, water vapor pressure, and the concentration of sulfuric acid.

Formation in the Stratosphere

In the stratosphere, sulfuric acid is formed from the oxidation of sulfur dioxide (SO₂), which can have both natural (e.g., volcanic eruptions) and anthropogenic sources. The SO₂ is oxidized to sulfur trioxide (SO₃), which then reacts with water vapor to form sulfuric acid.[3]

SO₃(g) + H₂O(g) → H₂SO₄(l)

These liquid sulfuric acid aerosols can then take up more water at the low temperatures of the stratosphere to form various hydrates. Under stratospheric conditions, this compound is a thermodynamically stable form.[11]

Caption: Formation pathway of stratospheric this compound.

Phase Transitions

This compound can undergo phase transitions depending on the ambient conditions. For instance, in the presence of nitric acid (HNO₃) in the stratosphere, SAT particles can melt upon cooling to form liquid HNO₃-H₂SO₄-H₂O droplets, which are important for the formation of polar stratospheric clouds.[2]

Caption: Phase transition of SAT relevant to PSC formation.

Signaling Pathways

The term "signaling pathway" typically refers to a series of chemical reactions within a cell that work together to control a cell function, or to cascades of reactions in complex environmental systems. Extensive searches of the scientific literature did not reveal any established signaling pathways directly involving this compound. As a simple, stable inorganic hydrate, it is not known to act as a signaling molecule in biological or complex environmental systems. Its primary roles in natural environments are related to its physical and chemical properties, such as its ability to act as a nucleus for cloud formation and its contribution to the acidity of its surroundings.

Conclusion

This compound is a naturally occurring compound of significant importance in atmospheric science, with potential relevance in geology and planetary science. Its presence in stratospheric aerosols and its role in the formation of polar stratospheric clouds are well-established. While its occurrence in acid mine drainage and on icy moons is plausible, further quantitative research is needed to confirm its abundance in these environments. The experimental techniques of FTIR, Raman spectroscopy, and DSC are essential tools for its identification and characterization. Future research should focus on developing standardized protocols for the quantitative analysis of this compound in various natural samples to better understand its distribution and impact on Earth and other planetary bodies.

References

- 1. Polar stratospheric cloud - Wikipedia [en.wikipedia.org]

- 2. Melting of H2SO4·4H2O Particles upon Cooling: Implications for Polar Stratospheric Clouds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 4. atct.anl.gov [atct.anl.gov]

- 5. atct.anl.gov [atct.anl.gov]

- 6. nist.gov [nist.gov]

- 7. Ice condensation on this compound: Implications for polar stratospheric ice clouds ∗ | ATom [espo.nasa.gov]

- 8. Reactions on sulphuric acid aerosol and on polar stratospheric clouds in the Antarctic stratosphere - British Antarctic Survey - Publication [bas.ac.uk]

- 9. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]

- 10. Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram [figshare.com]

- 11. acp.copernicus.org [acp.copernicus.org]

An In-depth Technical Guide to Sulfuric Acid Tetrahydrate in Polar Stratospheric Clouds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuric acid tetrahydrate (SAT), a crystalline solid composed of sulfuric acid and water molecules (H₂SO₄·4H₂O), plays a pivotal role in the atmospheric chemistry of the polar stratosphere. As a primary component of polar stratospheric clouds (PSCs), SAT provides surfaces for heterogeneous chemical reactions that convert benign halogen reservoir species into active forms, leading to catalytic ozone depletion. This technical guide provides a comprehensive overview of the formation, properties, and atmospheric significance of SAT in PSCs. It includes a compilation of quantitative data, detailed experimental protocols for laboratory studies, and visualizations of key chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in atmospheric science and related fields.

Introduction

Polar stratospheric clouds (PSCs) are high-altitude clouds that form in the extremely cold conditions of the winter polar stratosphere, typically at altitudes of 15-25 km and temperatures below 195 K (-78 °C).[1] They are broadly classified into two main types: Type I PSCs, which contain nitric acid, and Type II PSCs, which are composed primarily of water ice.[2] this compound is a key precursor for the formation of Type II PSCs, acting as a nucleus for the condensation of water vapor.[3][4] The presence of these clouds is critical for the activation of chlorine and bromine compounds, which are the primary drivers of the Antarctic ozone hole.[2]

This guide focuses on the fundamental properties and reactions of this compound within the context of polar stratospheric cloud chemistry.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of SAT under stratospheric conditions are crucial for accurately modeling its role in ozone depletion. Key quantitative data are summarized in the tables below.

Thermodynamic and Physical Properties

| Property | Value | Temperature (K) | Pressure/Conditions |

| Enthalpy of Formation (ΔfH°) | -2010.90 ± 0.17 kJ/mol | 298.15 | Standard state[3] |

| -2006.87 kJ/mol | 0 | Standard state[3] | |

| Melting Point | ~232 K | - | [4] |

| Melts 2-3 K above the ice frost point in the presence of HNO₃ | Stratospheric | ||

| Crystal System | Tetragonal | 1.7 - 225 | [4] |

| Space Group | P42(1)c | 1.7 - 225 | [4] |

| Lattice Parameters (a, b, c) | a=b=7.47512(6) Å, c=6.32466(5) Å | 1.7 | [4] |

| a=b=7.4833(1) Å, c=6.4103(1) Å | 225 | [4] | |

| Vapor Pressure (of H₂SO₄) | <0.001 mmHg | 298.15 (25 °C) | Pure H₂SO₄[5] |

| 1 mmHg | 418.95 (145.8 °C) | Pure H₂SO₄[5] |

Heterogeneous Reaction Probabilities (γ) on Sulfuric Acid Surfaces

The efficiency of heterogeneous reactions on SAT surfaces is a critical parameter in atmospheric models. The reaction probability, γ, represents the fraction of collisions of a gas-phase molecule with the surface that results in a reaction.

| Reaction | Reactants | Products | Reaction Probability (γ) | Temperature (K) | Surface Composition |

| Chlorine Activation | ClONO₂ + HCl | Cl₂ + HNO₃ | ≥ 0.1 | 195 | H₂O-rich SAT[6] |

| ClONO₂ + H₂O | HOCl + HNO₃ | ~0.01 | 195 | H₂O-rich SAT[6] | |

| Nitrogen Oxide Conversion | N₂O₅ + H₂O | 2HNO₃ | 10⁻⁵ to 10⁻⁴ | 221-263 | Frozen 52 mole% H₂O/H₂SO₄[7] |

| N₂O₅ + H₂O | 2HNO₃ | 0.10 ± 0.02 | 220-230 | 70-75 wt% H₂SO₄ solution[1] |

Experimental Methodologies

The study of SAT and its role in PSCs relies on a combination of laboratory experiments and remote sensing techniques.

Laboratory Studies of Thin Films

Laboratory investigations of heterogeneous reactions on SAT surfaces are often conducted using thin-film preparations in high-vacuum chambers.

Experimental Protocol: Thin-Film Formation and Analysis

-

Substrate Preparation: A suitable substrate, often a Germanium (Ge) crystal for infrared spectroscopy, is cooled to a desired temperature (e.g., 190 K) within a high-vacuum chamber.

-

Film Formation: A thin film of sulfuric acid is formed in situ by the co-deposition of sulfur trioxide (SO₃) and water (H₂O) vapor onto the cold substrate.[8] The reaction SO₃ + H₂O → H₂SO₄ occurs on the surface.

-

Hydration to SAT: The sulfuric acid film is then exposed to a controlled partial pressure of water vapor. As the film takes up water, it crystallizes to form this compound. The composition and phase of the film are monitored in real-time.

-

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for characterizing the thin film.[3] The vibrational modes of the sulfate and hydronium ions in the crystal lattice provide a distinct spectral signature of SAT.

-

Heterogeneous Chemistry Studies: Once the SAT film is characterized, a known flux of reactant gases (e.g., ClONO₂, HCl, N₂O₅) is introduced into the chamber. The uptake of reactants and the formation of products are monitored, often using mass spectrometry to measure the gas-phase concentrations.

Remote Sensing with LIDAR

Light Detection and Ranging (LIDAR) is a powerful remote sensing technique used to detect and characterize PSCs in the atmosphere.

Methodology: PSC Classification using LIDAR

-

Data Acquisition: A ground-based or airborne LIDAR system emits polarized laser pulses into the atmosphere. The backscattered light is collected by a telescope.

-

Parameter Calculation: Two key parameters are derived from the backscattered signal:

-

Backscatter Ratio (R): The ratio of the total backscattered signal to the signal that would be expected from a purely molecular (aerosol-free) atmosphere. High values of R indicate the presence of clouds.

-

Depolarization Ratio (δ): The ratio of the backscattered signal in the polarization perpendicular to the emitted beam to that in the parallel polarization. Spherical particles (like supercooled liquid droplets) cause very little depolarization, while non-spherical particles (like ice crystals) cause significant depolarization.

-

-

PSC Classification: The combination of the backscatter ratio and the depolarization ratio allows for the classification of different PSC types.

Role in Stratospheric Ozone Depletion

The primary environmental significance of SAT in PSCs is its role in facilitating heterogeneous reactions that lead to the activation of chlorine.

Chlorine Activation Pathway

In the polar winter, chlorine is primarily sequestered in the reservoir species chlorine nitrate (ClONO₂) and hydrogen chloride (HCl). On the surface of SAT particles, these species undergo heterogeneous reactions to produce photolytically active chlorine (Cl₂).

Key Reactions:

-

ClONO₂ + HCl → Cl₂ + HNO₃

-

ClONO₂ + H₂O → HOCl + HNO₃

-

HOCl + HCl → Cl₂ + H₂O

When the sun returns in the polar spring, the accumulated Cl₂ is rapidly photolyzed to produce chlorine atoms, which then initiate a catalytic cycle that destroys ozone.

Conclusion

This compound is a critical component of polar stratospheric clouds and plays a central role in the processes leading to stratospheric ozone depletion. Its formation provides the necessary nuclei for ice cloud formation, and its surfaces catalyze the conversion of inactive chlorine reservoirs into photolytically active species. A thorough understanding of the thermodynamics, kinetics, and heterogeneous chemistry of SAT is therefore essential for accurate modeling of polar ozone chemistry and for predicting the future evolution of the ozone layer. The experimental techniques and data presented in this guide provide a foundation for further research in this important area of atmospheric science.

References

- 1. ACP - Statistical analysis of observations of polar stratospheric clouds with a lidar in Kiruna, northern Sweden [acp.copernicus.org]

- 2. The Do’s and Don’ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com [labcompare.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. azom.com [azom.com]

- 5. ACP - Observation-based constraints on modeled aerosol surface area: implications for heterogeneous chemistry [acp.copernicus.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. researchgate.net [researchgate.net]

- 8. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability Conditions of Sulfuric Acid Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability conditions of sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a significant hydrate in the sulfuric acid-water system. Understanding its physicochemical properties, thermodynamic stability, and phase behavior is critical in fields ranging from atmospheric chemistry to industrial processes and pharmaceutical development, where hydrates can impact material properties and stability.

Physicochemical Properties

This compound (SAT) is one of several known hydrates of sulfuric acid.[1] It is a crystalline solid formed by the association of one molecule of sulfuric acid with four molecules of water. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | H₂SO₄·4H₂O | [2] |

| Molar Mass | 170.14 g/mol | Calculated |

| Stoichiometric Composition | 57.6 wt% H₂SO₄ | [3] |

| Crystal System | Tetragonal (SAT-I, ambient pressure) | [4] |

| Space Group | P42(1)c (SAT-I) | [4] |

| Melting Point | ~232 K (-41 °C) | [4] |

| Polymorphism | A second monoclinic polymorph (SAT-II) exists at high pressure (>5.5 kbars). | [4] |

The structure of the common tetragonal form, SAT-I, consists of sulfate anions (SO₄²⁻) and dioxonium cations (H₅O₂⁺) linked by hydrogen bonds into a three-dimensional network.[4]

Thermodynamic Stability and Phase Diagram

The stability of this compound is best understood through the phase diagram of the H₂SO₄-H₂O binary system.[5] SAT exists as a stable solid phase within a specific range of temperatures and compositions.[3][6] It is a congruently melting solid, meaning it melts to a liquid of the same composition.[5]

The phase diagram shows that SAT is the stable solid phase for solutions with H₂SO₄ concentrations around its stoichiometric value of 57.6 wt%.[3] However, it can also form as a metastable solid over a wider concentration range.[7]

Table 2: Thermodynamic Data for this compound

| Parameter | Value | Reference |

| Standard Enthalpy of Formation (ΔfH°) | See Active Thermochemical Tables for precise, up-to-date values. | [2][8] |

| Bulk Modulus (at 200 K) | 9.2(2) GPa | [4] |

The logical workflow for assessing the stability of a hydrate like SAT involves multiple analytical stages, from initial characterization to detailed thermodynamic analysis.

Thermal Decomposition

The term "decomposition" can refer to two distinct processes for this compound:

-

Dissociation of the Hydrate: Upon heating, SAT melts at approximately 232 K (-41 °C) into a liquid solution of sulfuric acid and water.[4] This is a phase transition, not a chemical decomposition of the sulfuric acid molecule. All hydrates lose water upon sufficient heating.

-

Decomposition of Sulfuric Acid: The sulfuric acid molecule itself is very stable. It begins to decompose into sulfur trioxide (SO₃) and water (H₂O) only at temperatures above 300 °C.[1][9] This process is catalyzed at higher temperatures (750-900 °C) for industrial applications like thermochemical cycles.[10][11]

For drug development and most laboratory settings, the relevant stability threshold for SAT is its melting point, as the decomposition of the acid itself occurs at much more extreme temperatures.

Experimental Protocols

Determining the stability of a hydrate requires precise experimental techniques. Differential Scanning Calorimetry (DSC) is essential for mapping phase transitions, while Thermogravimetric Analysis (TGA) is used to quantify the water content.

Protocol 1: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)

This method is used to determine the melting point and other phase transitions of this compound.

Objective: To identify the temperatures of phase transitions (e.g., melting) and measure the enthalpy changes associated with them.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) across the temperature range of interest.

-

Sample Preparation:

-

Prepare a sulfuric acid solution of approximately 57.6 wt% to favor the formation of the tetrahydrate.

-

Hermetically seal 5-10 mg of the solution in an aluminum DSC pan to prevent changes in concentration due to water evaporation.

-

Prepare an identical empty, sealed pan to serve as a reference.

-

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Cool the sample to a temperature well below the expected transitions (e.g., to -100 °C or 173 K) at a controlled rate (e.g., 10 K/min) to induce crystallization.

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a constant, controlled rate (e.g., 5-10 K/min) through the expected melting region up to ambient temperature.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

An endothermic peak in the resulting thermogram indicates a phase transition (melting).

-

The onset temperature of the peak is typically reported as the melting point (Tₘ).

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

This method confirms the stoichiometry of the hydrate by measuring mass loss upon heating.

Objective: To quantify the mass percentage of water in a sample of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using appropriate magnetic standards (Curie point standards).

-

Sample Preparation:

-

Crystallize a sample of this compound under controlled conditions.

-

Lightly dry the crystals to remove surface moisture and immediately place 5-10 mg into a TGA crucible (e.g., ceramic or platinum).

-

-

Experimental Conditions:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature above the boiling point of water but below the decomposition temperature of sulfuric acid (e.g., 200 °C or 473 K) at a controlled linear heating rate (e.g., 10 K/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

The resulting TGA curve will show a distinct mass loss step corresponding to the evaporation of the water of hydration.

-

Calculate the initial mass of the hydrate (M_initial) and the final mass of the anhydrous compound (M_final).

-

The mass of water lost is M_water = M_initial - M_final.

-

The percentage of water is calculated as: (M_water / M_initial) * 100%.

-

The mole ratio of water to anhydrous H₂SO₄ can be calculated to confirm the "tetra-" hydrate stoichiometry.

-

References

- 1. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 2. atct.anl.gov [atct.anl.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of this compound (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nist.gov [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atct.anl.gov [atct.anl.gov]

- 9. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the Early Research on Sulfuric Acid Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of sulfuric acid and its interaction with water has been a cornerstone of chemical research for centuries. The formation of distinct crystalline compounds, known as sulfuric acid hydrates, upon the mixing of sulfuric acid and water, was a subject of intense investigation in the 19th and early 20th centuries. This early research laid the foundation for our modern understanding of acid-base chemistry, solution theory, and phase equilibria. This technical guide delves into the core of this early work, presenting key quantitative data, detailing experimental protocols, and visualizing the theoretical and experimental frameworks of the time.

I. Quantitative Data from Early Investigations

The early characterization of sulfuric acid hydrates relied heavily on meticulous measurements of their physical properties. Two of the most critical parameters studied were the freezing points of sulfuric acid-water mixtures and the specific gravity of these solutions at various concentrations and temperatures.

A. Freezing Point Data of Sulfuric Acid-Water Mixtures

The systematic investigation of the freezing points of sulfuric acid solutions was instrumental in identifying the existence of specific hydrates. The work of Spencer Umfreville Pickering in the late 19th century stands out as a landmark in this area. By carefully measuring the freezing points of a wide range of sulfuric acid concentrations, he was able to construct a phase diagram that revealed the existence of distinct crystalline hydrates.

Table 1: Freezing Points of Aqueous Sulfuric Acid Solutions (Pickering, 1890) [1][2]

| H₂SO₄ (wt%) | Freezing Point (°C) | Corresponding Hydrate (where applicable) |

| 0 | 0.0 | Ice |

| 10 | -2.5 | |

| 20 | -6.5 | |

| 29 | -11.1 | |

| 35 | -16.8 | |

| 40 | -23.5 | |

| 46 | -32.5 | |

| 50 | -38.9 | |

| 54 | -46.0 | |

| 58 | -54.0 | |

| 60 | -58.5 | |

| 62 | -61.0 | |

| 65 | -64.0 | |

| 73 | -38.0 | H₂SO₄·4H₂O (tetrahydrate) |

| 78 | -12.5 | |

| 84.5 | 8.5 | H₂SO₄·H₂O (monohydrate) |

| 90 | -1.0 | |

| 95 | -10.0 | |

| 98 | 3.0 | |

| 100 | 10.4 | Anhydrous H₂SO₄ |

B. Specific Gravity of Sulfuric Acid Solutions

The determination of the specific gravity of sulfuric acid solutions was a common and crucial method for determining their concentration. Georg Lunge, a prominent industrial chemist, published extensive tables of specific gravity data for sulfuric acid at various concentrations and temperatures in his influential work, "Sulphuric Acid and Alkali."[3]

Table 2: Specific Gravity of Sulfuric Acid Solutions at 15°C (Lunge)

| H₂SO₄ (wt%) | Specific Gravity (15°C/4°C) |

| 0 | 1.0000 |

| 10 | 1.0685 |

| 20 | 1.1430 |

| 30 | 1.2235 |

| 40 | 1.3090 |

| 50 | 1.4005 |

| 60 | 1.5000 |

| 70 | 1.6110 |

| 80 | 1.7265 |

| 90 | 1.8205 |

| 98 | 1.8410 |

II. Experimental Protocols of Early Researchers

The quantitative data presented above were obtained through carefully designed and executed experiments, using the instrumentation available in the 19th and early 20th centuries. The following sections detail the methodologies for the key experiments.

A. Determination of Freezing Points (Cryoscopy)

Pickering's freezing point determinations were carried out using a cryoscopic method. This involved the supercooling of a sulfuric acid solution of a known concentration, followed by the induction of crystallization and the precise measurement of the temperature at which the solid and liquid phases were in equilibrium.

Experimental Protocol for Cryoscopy:

-

Sample Preparation: A series of sulfuric acid solutions of varying, precisely known concentrations were prepared by mixing weighed amounts of concentrated sulfuric acid and distilled water.

-

Apparatus: A Beckmann freezing-point apparatus, or a similar custom-built cryoscope, was used. This typically consisted of a double-walled glass vessel to provide insulation. A sensitive thermometer, calibrated to a fraction of a degree, was immersed in the solution. A stirrer was also included to ensure uniform temperature.

-

Cooling: The apparatus containing the acid solution was placed in a cooling bath (e.g., a mixture of ice and salt, or a freezing mixture of other chemicals) to lower the temperature of the solution below its expected freezing point without solidification (supercooling).

-

Inducing Crystallization: Crystallization was initiated by introducing a small seed crystal of the expected solid phase or by vigorous stirring.

-

Temperature Measurement: Upon the initiation of crystallization, the temperature of the solution would rise to a constant value, the freezing point, due to the release of the latent heat of fusion. This equilibrium temperature was carefully recorded.

-

Data Collection: This process was repeated for each of the prepared solutions to map out the freezing point curve.

B. Determination of Specific Gravity

The specific gravity of sulfuric acid solutions was determined using a pycnometer, a specialized flask designed to hold a precise volume of liquid.

Experimental Protocol for Specific Gravity Measurement:

-

Apparatus: A pycnometer, a small glass flask with a ground-glass stopper containing a capillary tube, was used. This design allows for the precise filling of the flask to a constant volume.

-